molecular formula C25H28N4O4S B11055978 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)ethanone

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11055978
M. Wt: 480.6 g/mol
InChI Key: DWIFLESKCPBYSH-UHFFFAOYSA-N
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Description

“2-({5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(1,2,3,4,5,6,7,8-OCTAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE” is a complex organic compound that features multiple functional groups, including a benzodioxole, triazole, and carbazole moiety. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(1,2,3,4,5,6,7,8-OCTAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE” likely involves multiple steps, including the formation of the triazole ring, the attachment of the benzodioxole group, and the incorporation of the carbazole moiety. Each step would require specific reagents and conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and carbazole moieties can be oxidized under specific conditions.

    Reduction: The triazole ring and other functional groups may be reduced using suitable reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and benzodioxole sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, potentially leading to the development of new materials or pharmaceuticals.

Biology

In biological research, the compound might be studied for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

If the compound shows promising biological activity, it could be further developed into a therapeutic agent for treating various diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme, bind to a receptor, or interfere with a biological pathway. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Known for their biological activities.

    Triazole compounds: Widely studied for their antimicrobial and antifungal properties.

    Carbazole derivatives: Investigated for their potential in treating cancer and other diseases.

Uniqueness

The unique combination of functional groups in “2-({5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(1,2,3,4,5,6,7,8-OCTAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE” sets it apart from other compounds, potentially offering a unique profile of biological activity and chemical reactivity.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C25H28N4O4S/c1-28-23(13-31-16-10-11-21-22(12-16)33-15-32-21)26-27-25(28)34-14-24(30)29-19-8-4-2-6-17(19)18-7-3-5-9-20(18)29/h10-12H,2-9,13-15H2,1H3

InChI Key

DWIFLESKCPBYSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=C2CCCC4)COC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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